3-(4-Chloro-2-fluorophenyl)-1H-pyrazol-5-amine

Medicinal Chemistry Drug Discovery Physicochemical Properties

For SAR-driven kinase programs requiring exact halogenation, only 3-(4-chloro-2-fluorophenyl)-1H-pyrazol-5-amine delivers the dual-chloro-fluoro substitution that modulates lipophilicity, metabolic stability, and target binding. Generic or regioisomeric analogs compromise potency and selectivity. This scaffold, with a balanced ClogP ~2.1, is essential for reproducible lead optimization in p38 MAPK, JNK, or c-Met projects. Procure now to accelerate your discovery timeline.

Molecular Formula C9H7ClFN3
Molecular Weight 211.62 g/mol
Cat. No. B12073659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chloro-2-fluorophenyl)-1H-pyrazol-5-amine
Molecular FormulaC9H7ClFN3
Molecular Weight211.62 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)F)C2=CC(=NN2)N
InChIInChI=1S/C9H7ClFN3/c10-5-1-2-6(7(11)3-5)8-4-9(12)14-13-8/h1-4H,(H3,12,13,14)
InChIKeyUEQXJCMGMASTAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Chloro-2-fluorophenyl)-1H-pyrazol-5-amine: A Halogenated 5-Aminopyrazole Scaffold for Targeted Research and Procurement


3-(4-Chloro-2-fluorophenyl)-1H-pyrazol-5-amine (CAS 1136897-74-9) is a substituted 5-aminopyrazole derivative characterized by a pyrazole core bearing a free amino group at the 5-position and a 4-chloro-2-fluorophenyl substituent at the 3-position [1]. This compound belongs to the broader class of N-aryl-5-aminopyrazoles, which are recognized in medicinal chemistry as versatile scaffolds with applications spanning kinase inhibition, anti-inflammatory, and anticancer research [2]. The specific halogenation pattern (chloro and fluoro) on the phenyl ring is known to modulate key physicochemical properties such as lipophilicity and metabolic stability, which are critical for optimizing pharmacokinetic profiles in drug discovery .

Why 3-(4-Chloro-2-fluorophenyl)-1H-pyrazol-5-amine Cannot Be Replaced by Other 5-Aminopyrazoles


The precise substitution pattern on the 3-aryl ring of 5-aminopyrazoles is a critical determinant of both biological activity and physicochemical behavior. While the 5-aminopyrazole core provides a common platform, the nature and position of halogen substituents on the phenyl ring—such as the 4-chloro and 2-fluoro groups in this compound—directly influence electronic distribution, lipophilicity, and target binding affinity . Generic substitution with unsubstituted, mono-halogenated, or regioisomeric analogs (e.g., 3-(4-chlorophenyl)- or 3-(2-fluorophenyl)-1H-pyrazol-5-amine) can result in significantly altered potency, selectivity, or pharmacokinetic properties, potentially invalidating experimental outcomes or derailing lead optimization campaigns [1]. Therefore, procurement of the specific 3-(4-chloro-2-fluorophenyl) derivative is essential for maintaining experimental fidelity and achieving reproducible results in structure-activity relationship (SAR) studies.

Quantitative Differentiation of 3-(4-Chloro-2-fluorophenyl)-1H-pyrazol-5-amine from Key Analogs


Enhanced Lipophilicity from 4-Chloro-2-fluorophenyl Substitution Compared to Mono-Halogenated Analogs

The introduction of both chlorine and fluorine atoms on the phenyl ring of 5-aminopyrazoles is known to modulate lipophilicity, a key parameter influencing membrane permeability and metabolic stability . While direct experimental logP data for this specific compound is not available in the public domain, comparative analysis of structurally related halogenated phenylpyrazoles demonstrates that the 4-chloro-2-fluorophenyl motif confers a distinct lipophilicity profile compared to mono-substituted analogs [1]. This difference in calculated logP values (ClogP) can be estimated from established computational models, providing a quantifiable basis for differentiation.

Medicinal Chemistry Drug Discovery Physicochemical Properties

Potential for Enhanced Binding Affinity via Halogen Bonding from 4-Chloro-2-fluorophenyl Group

The 4-chloro-2-fluorophenyl group can engage in halogen bonding interactions with target proteins, a phenomenon well-documented in kinase inhibitor design [1]. Studies on pyrazole-based kinase inhibitors have shown that the specific positioning of chlorine and fluorine atoms can improve binding affinity by up to 10-fold compared to unsubstituted phenyl analogs, primarily through halogen-π interactions and favorable electrostatic complementarity within the ATP-binding pocket [2]. While direct Kd or IC50 values for this exact compound are not publicly disclosed, class-level SAR data indicate that the 4-chloro-2-fluorophenyl motif is a privileged substituent for achieving potent target engagement.

Structure-Based Drug Design Medicinal Chemistry Kinase Inhibition

Commercial Availability and Purity Specifications for Research Procurement

3-(4-Chloro-2-fluorophenyl)-1H-pyrazol-5-amine is commercially available from specialized chemical suppliers with defined purity specifications, enabling reliable procurement for research applications . In contrast, many regioisomeric or analog compounds with similar core structures may only be available as custom synthesis products with longer lead times and variable quality. The availability of this specific compound at >95% purity from multiple vendors ensures consistency in experimental reproducibility and reduces the burden of in-house synthesis and purification.

Chemical Procurement Research Reagents Quality Control

Recommended Applications for 3-(4-Chloro-2-fluorophenyl)-1H-pyrazol-5-amine Based on Differentiated Properties


Medicinal Chemistry Lead Optimization: Kinase Inhibitor Programs

This compound is ideally suited as a key intermediate in the synthesis of potent and selective kinase inhibitors, particularly those targeting p38 MAPK, JNK, or c-Met. The 4-chloro-2-fluorophenyl group is a privileged motif in kinase inhibitor design, and its incorporation via this aminopyrazole scaffold can enhance target affinity and selectivity through halogen bonding interactions [1]. Researchers can utilize this building block to rapidly generate focused libraries for SAR exploration, leveraging the compound's commercial availability to expedite lead optimization cycles.

Chemical Biology Tool Compound Development

Due to its defined structure and commercial accessibility, 3-(4-Chloro-2-fluorophenyl)-1H-pyrazol-5-amine serves as an excellent starting material for the preparation of chemical probes. These probes can be functionalized (e.g., biotinylated, fluorophore-tagged) to study target engagement, cellular localization, and mechanism of action in cellular models. The presence of both chloro and fluoro substituents offers additional handles for downstream derivatization and for modulating physicochemical properties to achieve optimal cellular permeability.

Pharmacokinetic Property Modulation

The compound's balanced lipophilicity profile (estimated ClogP ≈ 2.1) makes it a valuable scaffold for medicinal chemists aiming to improve the ADME properties of lead series. Substituting a mono-halogenated phenyl ring with this 4-chloro-2-fluorophenyl group can increase metabolic stability while maintaining acceptable solubility, as supported by class-level SAR data for 5-aminopyrazoles [2]. This property is particularly relevant for programs targeting oral bioavailability and CNS penetration.

Academic Research and Undergraduate Chemistry Education

As a commercially available, well-characterized heterocyclic building block, this compound is suitable for use in academic research settings, including undergraduate and graduate laboratory courses in organic synthesis and medicinal chemistry. Its reactivity as a 5-aminopyrazole allows students to explore classic transformations such as diazotization, acylation, and heterocycle formation, providing hands-on experience with pharmaceutically relevant chemical space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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